Superior mGlu3 Selectivity Over mGlu2 vs Dual NAMs and Orthosteric Agonists
ML289 demonstrates >15-fold selectivity for mGlu3 (IC50 = 0.66 μM) over mGlu2 (IC50 >10 μM) and is inactive at mGlu5 (>30 μM) [1]. In contrast, dual mGlu2/3 NAMs such as RO4491533 and LY2399575 inhibit both Group II subtypes non-selectively, while orthosteric agonists like LY379268 activate both mGlu2 and mGlu3 with similar potency [2]. This selectivity gap is critical for dissecting mGlu3-specific signaling in native systems where both receptors are co-expressed.
| Evidence Dimension | mGlu3 vs mGlu2 selectivity |
|---|---|
| Target Compound Data | IC50 mGlu3 = 0.66 μM; IC50 mGlu2 >10 μM (15-fold selective); IC50 mGlu5 >30 μM |
| Comparator Or Baseline | RO4491533 (dual mGlu2/3 NAM) / LY379268 (mGlu2/3 orthosteric agonist) |
| Quantified Difference | ML289: 15-fold selective; Comparators: non-selective |
| Conditions | Calcium mobilization assay in HEK293 cells expressing human mGlu3 or mGlu2 |
Why This Matters
Enables unambiguous attribution of observed pharmacological effects to mGlu3 antagonism rather than mixed mGlu2/3 modulation.
- [1] Sheffler DJ, et al. Bioorg Med Chem Lett. 2012;22(12):3921-3925. View Source
- [2] Caraci F, et al. Mol Pharmacol. 2011;79(3):618-626. View Source
